molecular formula C20H21N3O4 B4439651 N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-4-(4-methoxyphenoxy)benzamide

N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-4-(4-methoxyphenoxy)benzamide

Cat. No. B4439651
M. Wt: 367.4 g/mol
InChI Key: QETFWSGTSIDXCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-4-(4-methoxyphenoxy)benzamide, also known as MPBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPBA is a benzamide derivative that has been synthesized and studied for its various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-4-(4-methoxyphenoxy)benzamide is not fully understood, but it is believed to act through multiple pathways. N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-4-(4-methoxyphenoxy)benzamide has been shown to inhibit the activity of certain enzymes, including protein kinase C and phosphodiesterase, which are involved in cell signaling pathways. It has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-4-(4-methoxyphenoxy)benzamide has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer cells, N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-4-(4-methoxyphenoxy)benzamide has been shown to induce apoptosis and inhibit cell growth. In inflammation, N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-4-(4-methoxyphenoxy)benzamide has been shown to inhibit the production of pro-inflammatory cytokines. In neuroscience, N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-4-(4-methoxyphenoxy)benzamide has been shown to improve cognitive function and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-4-(4-methoxyphenoxy)benzamide in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. Another advantage is its ability to improve cognitive function and protect against oxidative stress, making it a potential neuroprotective agent. One limitation of using N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-4-(4-methoxyphenoxy)benzamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-4-(4-methoxyphenoxy)benzamide. One direction is to further investigate its anti-cancer properties and potential as a cancer treatment. Another direction is to study its potential as a neuroprotective agent and its ability to improve cognitive function in neurological disorders. Additionally, further research can be done to optimize its synthesis and improve its solubility for use in lab experiments.

Scientific Research Applications

N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-4-(4-methoxyphenoxy)benzamide has been studied for its potential applications in various research fields, including cancer research and neuroscience. In cancer research, N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-4-(4-methoxyphenoxy)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-4-(4-methoxyphenoxy)benzamide has been studied for its potential as a neuroprotective agent and its ability to improve cognitive function.

properties

IUPAC Name

N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-4-(4-methoxyphenoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-25-13-16-11-15(22-23-16)12-21-20(24)14-3-5-18(6-4-14)27-19-9-7-17(26-2)8-10-19/h3-11H,12-13H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETFWSGTSIDXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NNC(=C1)CNC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-4-(4-methoxyphenoxy)benzamide
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N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-4-(4-methoxyphenoxy)benzamide
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N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-4-(4-methoxyphenoxy)benzamide
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N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-4-(4-methoxyphenoxy)benzamide
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N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-4-(4-methoxyphenoxy)benzamide
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N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-4-(4-methoxyphenoxy)benzamide

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